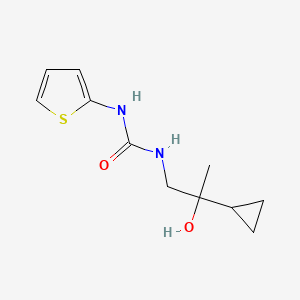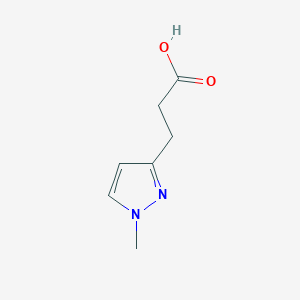![molecular formula C23H26N4O7S B2931670 4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-37-3](/img/structure/B2931670.png)
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperidine sulfonyl group, a benzamide group, and a 1,3,4-oxadiazole group. These groups are common in many pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The 1,3,4-oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Scientific Research Applications
Antimicrobial and Antibacterial Studies
Compounds bearing the 1,3,4-oxadiazole moiety, similar to 4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been extensively studied for their biological activities. Research demonstrates that these compounds exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed notable antibacterial properties (Khalid et al., 2016). Similarly, compounds synthesized from 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were evaluated for their activity against the butyrylcholinesterase (BChE) enzyme, suggesting potential therapeutic applications in neurodegenerative diseases (Khalid et al., 2016).
Potential Therapeutic Applications
The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored for potential drug candidates in treating Alzheimer's disease. These compounds have been tested for enzyme inhibition activity against acetylcholinesterase (AChE), showing promising results for further evaluation as drug candidates (Rehman et al., 2018).
Antiproliferative Properties
The antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified, acting as tubulin inhibitors. These compounds have shown significant potency in antiproliferative assays, providing a new chemical class for the development of anticancer agents (Krasavin et al., 2014).
Structural and Computational Studies
Crystal structure, Hirshfeld surface analysis, and DFT calculations of novel oxadiazol-piperazine derivatives have been performed to understand their structural and electronic properties better. Such studies provide insights into the molecular interactions and stability of these compounds, which are crucial for designing more effective therapeutic agents (Kumara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S/c1-31-18-13-16(14-19(32-2)20(18)33-3)22-25-26-23(34-22)24-21(28)15-7-9-17(10-8-15)35(29,30)27-11-5-4-6-12-27/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZSIRCJSAHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2931595.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)


![5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2931601.png)

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B2931605.png)

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)